molecular formula C15H16N2O4S B2940373 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide CAS No. 946220-16-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide

Cat. No.: B2940373
CAS No.: 946220-16-2
M. Wt: 320.36
InChI Key: JBKKIJCDBHXESJ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a methanesulfonamide group

Mechanism of Action

Mode of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Furan derivatives have been known to influence various biochemical pathways . The downstream effects of these pathways are dependent on the specific targets and mode of action of the compound.

Result of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate product. This intermediate is subsequently treated with methanesulfonyl chloride under basic conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is unique due to its combination of a furan ring, a tetrahydroquinoline moiety, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-22(19,20)16-12-7-6-11-4-2-8-17(13(11)10-12)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKIJCDBHXESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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